molecular formula C18H18FN5O B15118411 4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline

Cat. No.: B15118411
M. Wt: 339.4 g/mol
InChI Key: YBAFAUWQTORRLF-UHFFFAOYSA-N
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Description

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline is a complex organic compound that features a quinazoline core substituted with a piperidine ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives. The oxadiazole moiety is incorporated through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine

Uniqueness

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7-fluoroquinazoline is unique due to its specific combination of functional groups and structural features. The presence of the quinazoline core, piperidine ring, and oxadiazole moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H18FN5O

Molecular Weight

339.4 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H18FN5O/c19-13-3-4-14-15(9-13)20-10-21-16(14)24-7-5-12(6-8-24)18-23-22-17(25-18)11-1-2-11/h3-4,9-12H,1-2,5-8H2

InChI Key

YBAFAUWQTORRLF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC=NC5=C4C=CC(=C5)F

Origin of Product

United States

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